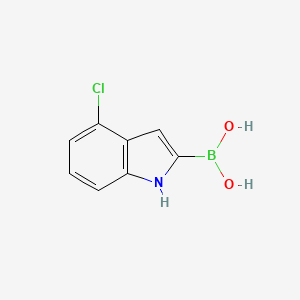
4-Chloro-1H-indole-2-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1H-indole-2-boronic acid is a chemical compound with the molecular formula C8H7BClNO2 . It is a boronic acid derivative, which are compounds that have been growing in interest, especially after the discovery of the drug bortezomib . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
Molecular Structure Analysis
The molecular structure of 4-Chloro-1H-indole-2-boronic acid is represented by the InChI code 1S/C8H7BClNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11-13H . The compound has a molecular weight of 195.41 .
Physical And Chemical Properties Analysis
4-Chloro-1H-indole-2-boronic acid is a white solid with a melting point of 108-112 °C . It should be stored at 0-8°C . The compound has a molecular weight of 295.53 .
科学的研究の応用
Synthesis of Indole Derivatives
Indole derivatives are associated with a variety of biological activities and applications in material chemistry . 4-Chloro-1H-indole-2-boronic acid can be used in the synthesis of substituted indoles through reactions with electrophilic compounds . This method is considered a choice for modifying indoles because indolylboronic acids are easily available, stable, non-toxic, and new reactions using indolylboronic acids have been described in the literature .
Suzuki Cross-Coupling Reactions
4-Chloro-1H-indole-2-boronic acid can be used in Suzuki cross-coupling reactions . This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in organic synthesis .
Synthesis of Bioactive Indolo[3,2-j]phenanthridine Alkaloid
4-Chloro-1H-indole-2-boronic acid can be used in the synthesis of bioactive indolo[3,2-j]phenanthridine alkaloid, calothrixin B, via an allene-mediated electrocyclic reaction .
Preparation of Arenes
4-Chloro-1H-indole-2-boronic acid can be used in the preparation of arenes via palladium and tris (tert-butyl)phosphine-catalyzed Suzuki cross-coupling .
Development of TbcatB Inhibitors
4-Chloro-1H-indole-2-boronic acid can be used in the structure-guided development of TbcatB inhibitors as trypanocides .
Synthesis of Hydroxyquinones
4-Chloro-1H-indole-2-boronic acid can be used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .
Access to Densely Functionalized Cyclohepta[b]indoles
4-Chloro-1H-indole-2-boronic acid can be used in chemical reaction pathways that offer an efficient means to access densely functionalized cyclohepta[b]indoles with exceptional yields .
将来の方向性
Boronic acids, including 4-Chloro-1H-indole-2-boronic acid, have shown promise in various fields. In medicinal chemistry, they have demonstrated anticancer, antibacterial, and antiviral activity, and have been used as sensors and delivery systems . In materials science, boronic acid-based linkages have been used in the synthesis of vitrimers, a new class of polymers that merge properties of thermoplastics and thermosets . These findings reinforce the relevance of extending the studies with boronic acids in order to obtain new promising drugs and materials in the future .
作用機序
Target of Action
4-Chloro-1H-indole-2-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms that are involved in the bond formation .
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the 4-Chloro-1H-indole-2-boronic acid, which is a nucleophilic organoboron reagent, transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key pathway in the synthesis of biologically active compounds and natural products . The reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The use of 4-Chloro-1H-indole-2-boronic acid in this reaction can lead to the synthesis of a wide range of compounds with potential biological activity .
Pharmacokinetics
For example, the compound’s stability under the mild conditions of the Suzuki-Miyaura coupling reaction contributes to its effectiveness as a reagent .
Result of Action
The primary result of the action of 4-Chloro-1H-indole-2-boronic acid is the formation of a new carbon-carbon bond through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of compounds, including biologically active molecules and natural products .
Action Environment
The action of 4-Chloro-1H-indole-2-boronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura coupling reaction is known to be tolerant of a wide range of functional groups . This means that the presence of other functional groups in the reaction environment can potentially influence the outcome of the reaction . Additionally, the reaction conditions, such as temperature and pH, can also affect the reaction .
特性
IUPAC Name |
(4-chloro-1H-indol-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BClNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGLBGIEHZTTTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=CC=C2Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681888 |
Source


|
| Record name | (4-Chloro-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256355-59-5 |
Source


|
| Record name | (4-Chloro-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B580996.png)

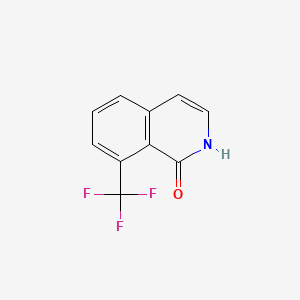
![(9H-Fluoren-9-yl)methyl {[(1S,2R)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B581004.png)
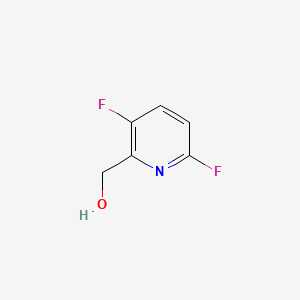

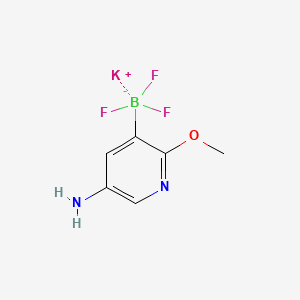
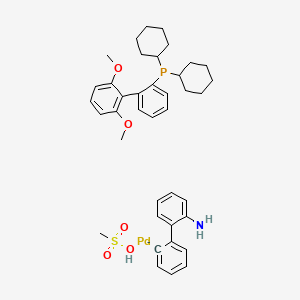
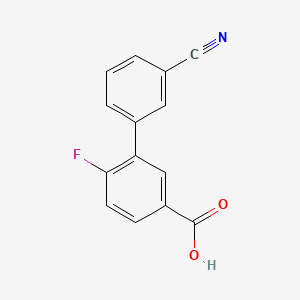
![6'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B581014.png)

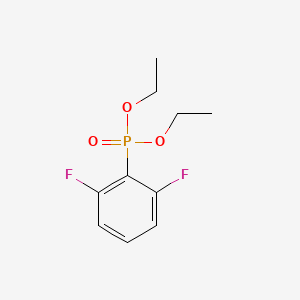
![6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581017.png)